molecular formula C14H22O2 B14839544 4-Tert-butoxy-2-tert-butylphenol

4-Tert-butoxy-2-tert-butylphenol

Cat. No.: B14839544
M. Wt: 222.32 g/mol
InChI Key: IHHGGBSHYHADSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butoxy-2-tert-butylphenol is an organic compound characterized by the presence of a tert-butoxy group and a tert-butyl group attached to a phenolic ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-tert-butylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. One common method includes the use of NaOH-treated Hβ zeolite as a catalyst, which enhances the selectivity and yield of the desired product . The reaction is carried out under controlled conditions to ensure high selectivity and minimal by-products.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation processes using phenol and tert-butyl alcohol. The use of zeolite catalysts is preferred due to their efficiency and environmental benefits. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenolic ring.

Scientific Research Applications

4-Tert-butoxy-2-tert-butylphenol has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butoxy-2-tert-butylphenol is unique due to the presence of both tert-butoxy and tert-butyl groups, which confer enhanced stability and specific chemical reactivity. This makes it particularly valuable in applications requiring high stability and resistance to degradation.

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-tert-butyl-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H22O2/c1-13(2,3)11-9-10(7-8-12(11)15)16-14(4,5)6/h7-9,15H,1-6H3

InChI Key

IHHGGBSHYHADSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.